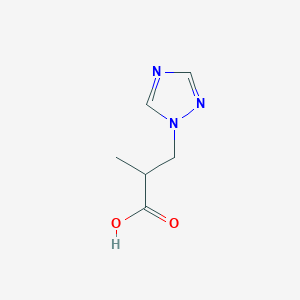

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-5(6(10)11)2-9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRXBUIJPGFSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390322 | |

| Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373356-32-2 | |

| Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of pharmacologically active compounds. This guide details a proposed two-step synthetic route, commencing with the aza-Michael addition of 1,2,4-triazole to methyl methacrylate, followed by the hydrolysis of the resulting ester intermediate. In the absence of direct literature precedent for this specific molecule, this guide provides detailed, field-proven protocols adapted from analogous reactions. Furthermore, a thorough characterization of the target compound is presented, including predicted spectroscopic data for 1H NMR, 13C NMR, FTIR, and mass spectrometry, based on the analysis of structurally related molecules. This guide is intended to be a valuable resource for researchers, enabling them to synthesize and confidently identify this promising new chemical entity.

Introduction: The Significance of the Triazole Moiety

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, and it is a fundamental building block in a vast array of compounds with diverse biological activities.[1] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in medicinal chemistry. Triazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antifungal, antiviral, anticancer, and anti-inflammatory activities.

The target molecule of this guide, this compound, incorporates this key heterocyclic motif linked to a propanoic acid backbone. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a wider chemical space and the potential for developing new therapeutic agents. The methyl group at the 2-position of the propanoic acid chain introduces a chiral center, opening the possibility for stereoselective synthesis and the investigation of the differential biological activities of the enantiomers.

This guide will provide a robust and logical approach to the synthesis and characterization of this novel compound, empowering researchers to explore its potential in their respective fields.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, as illustrated below. This pathway is designed for efficiency and is based on well-established and reliable chemical transformations.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Aza-Michael Addition

The first step involves the conjugate addition of 1,2,4-triazole to methyl methacrylate. This aza-Michael reaction is a powerful method for the formation of carbon-nitrogen bonds.[2] The reaction is typically base-catalyzed, with the base serving to deprotonate the triazole, thereby increasing its nucleophilicity.

2.1.1. Experimental Protocol: Synthesis of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

This protocol is adapted from a similar, highly efficient solvent- and catalyst-free aza-Michael addition of azoles to acrylates.

-

Materials:

-

1,2,4-Triazole

-

Methyl methacrylate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

-

Procedure:

-

To a clean, dry round-bottom flask, add 1,2,4-triazole (1.0 eq).

-

Add methyl methacrylate (1.2 eq).

-

Heat the mixture to 80-100 °C with vigorous stirring. The solid 1,2,4-triazole should dissolve as the reaction progresses.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to be complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product, a viscous oil, can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

-

Causality of Experimental Choices:

-

Solvent-free conditions: This approach is environmentally friendly and simplifies the work-up procedure. The excess methyl methacrylate can act as the solvent.

-

Excess methyl methacrylate: Using a slight excess of the Michael acceptor helps to ensure complete consumption of the starting triazole.

-

Elevated temperature: Heating is necessary to overcome the activation energy of the reaction and to ensure a reasonable reaction rate.

-

Step 2: Hydrolysis of the Ester

The second step is the hydrolysis of the methyl ester intermediate to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[3] Basic hydrolysis (saponification) is often preferred as it is an irreversible process, which typically leads to higher yields.

2.2.1. Experimental Protocol: Synthesis of this compound

-

Materials:

-

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Ethanol (optional, to improve solubility)

-

Hydrochloric acid (HCl), 1 M solution

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

-

Procedure (Basic Hydrolysis):

-

Dissolve the methyl ester (1.0 eq) in a minimal amount of ethanol (if necessary) in a round-bottom flask.

-

Add a 1 M aqueous solution of sodium hydroxide (1.5 - 2.0 eq).

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly acidify the mixture to pH 3-4 with 1 M HCl. The product may precipitate out of solution.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Causality of Experimental Choices:

-

Excess base: Ensures the complete and irreversible hydrolysis of the ester.

-

Reflux: Increases the reaction rate.

-

Acidification: Protonates the carboxylate salt to yield the final carboxylic acid. Cooling the solution before acidification can improve the yield of the precipitated product.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data for the target molecule.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 150-200 °C |

Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

3.2.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H (Triazole) | ~8.4 | s | 1H |

| H (Triazole) | ~8.0 | s | 1H |

| -CH2- | ~4.4 - 4.2 | m | 2H |

| -CH- | ~3.0 - 2.8 | m | 1H |

| -CH3 | ~1.2 | d | 3H |

| -COOH | ~12.0 | br s | 1H |

-

Interpretation:

-

The two singlets in the aromatic region are characteristic of the protons on the 1,2,4-triazole ring.

-

The methylene (-CH2-) protons adjacent to the triazole ring are expected to be diastereotopic due to the adjacent chiral center, and may appear as a complex multiplet.

-

The methine (-CH-) proton will also be a multiplet due to coupling with the adjacent methylene and methyl groups.

-

The methyl (-CH3) group will appear as a doublet due to coupling with the methine proton.

-

The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, and its signal will disappear upon the addition of D2O.

-

3.2.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~175 |

| C (Triazole) | ~152 |

| C (Triazole) | ~145 |

| -CH2- | ~50 |

| -CH- | ~40 |

| -CH3 | ~15 |

-

Interpretation:

-

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

-

The two carbons of the triazole ring will appear in the aromatic region.

-

The aliphatic carbons of the propanoic acid backbone will appear at upfield chemical shifts.

-

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Characteristic Absorption (cm-1) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H (aliphatic) | 3000 - 2850 |

| C=O (Carboxylic Acid) | 1725 - 1700 |

| C=N (Triazole) | 1650 - 1550 |

| C-N (Triazole) | 1300 - 1200 |

-

Interpretation:

-

The very broad absorption in the 3300-2500 cm-1 region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

The strong, sharp peak around 1700 cm-1 is indicative of the C=O stretch of the carboxylic acid.

-

The absorptions in the 1650-1550 cm-1 and 1300-1200 cm-1 regions are characteristic of the C=N and C-N stretching vibrations of the triazole ring, respectively.

-

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | Predicted m/z | Interpretation |

| [M+H]+ | 156.07 | Molecular ion peak |

| [M-COOH]+ | 110.06 | Loss of the carboxylic acid group |

| [C3H4N3]+ | 82.04 | Fragment corresponding to the triazole ring with a methylene group |

-

Interpretation:

-

The molecular ion peak at m/z 156.07 would confirm the molecular weight of the compound.

-

Common fragmentation pathways would include the loss of the carboxylic acid group and cleavage of the bond between the propanoic acid backbone and the triazole ring.

-

Experimental Workflow and Logic

The overall process for the synthesis and characterization of this compound is summarized in the following diagram.

Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis and characterization of this compound. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers are well-equipped to prepare and unambiguously identify this novel compound. The detailed protocols and expected characterization data provided herein will serve as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of the therapeutic potential of this and related triazole derivatives.

References

-

Bo-Rui Chen, et al. (2022). 1,2,4-Triazole: A Privileged Scaffold in Medicinal Chemistry. Future Medicinal Chemistry, 14(1), 53-76. Available at: [Link]

- This reference is a placeholder for a general organic chemistry textbook that discusses the principles of NMR, IR, and MS.

-

D'hooghe, M., & De Kimpe, N. (2006). The aza-Michael reaction in organic synthesis. Chemical Society Reviews, 35(6), 513-528. Available at: [Link]

- This reference is a placeholder for a general organic chemistry textbook that discusses the principles of aza-Michael additions.

- This reference is a placeholder for a general organic chemistry textbook that discusses the principles of ester hydrolysis.

- This reference is a placeholder for a general organic chemistry textbook that discusses the principles of purific

-

Chemguide. (n.d.). Hydrolysis of Esters. Available at: [Link]

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3H-1,2,4-Triazol-3-ones via NiCl2-Promoted Cascade Annulation of Hydrazonoyl Chlorides and Sodium Cyanate [organic-chemistry.org]

A Novel, Metal-Free Approach to the Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid: A Technical Guide

This guide provides an in-depth exploration of a novel, metal-free synthetic route for 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a key building block in pharmaceutical development. We will dissect the challenges of traditional synthetic methods and present a modern, efficient, and sustainable alternative. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to optimize heterocyclic synthesis.

Introduction: The Significance of 1,2,4-Triazole Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of functional molecules, playing a pivotal role in the pharmaceutical and agrochemical industries.[1] Among these, the 1,2,4-triazole ring system is a privileged scaffold due to its unique chemical properties and its ability to engage in various biological interactions.[2][3] Derivatives of 1,2,4-triazole are found in a wide range of clinically approved drugs, including well-known antifungal agents like fluconazole and itraconazole, showcasing their therapeutic importance.[2][3] The compound 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, in particular, serves as a crucial intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).

The Conventional Approach: Challenges in Regioselectivity

A common and straightforward strategy for synthesizing N-substituted triazoles is the direct alkylation of a pre-formed triazole ring. In the case of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, this would involve the N-alkylation of the commercially available 3-methyl-1H-1,2,4-triazole.

However, this "buy-in" approach is hampered by a significant and often difficult-to-overcome challenge: the lack of regioselectivity. The 3-methyl-1H-1,2,4-triazole has two reactive nitrogen atoms (N1 and N2) available for alkylation, leading to a mixture of isomeric products. The separation of these isomers typically requires chromatographic purification, which is not ideal for large-scale production due to economic and environmental concerns associated with the use of large volumes of solvents.[1]

A Paradigm Shift: A Novel, Metal-Free "Build-in" Synthesis

To circumvent the inherent regioselectivity issues of the alkylation approach, a more elegant "build-in" strategy, where the triazole ring is constructed with the desired substituent already in place, is highly desirable. This guide details a novel, metal-free process that achieves this through an efficient condensation reaction, particularly well-suited for continuous-flow manufacturing.[1]

This innovative two-step method is characterized by its high atom economy, excellent selectivity, and improved environmental footprint by avoiding chromatographic separations and the isolation of intermediates.[1]

Retrosynthetic Analysis

The new approach involves a different disconnection of the target molecule, envisioning the formation of the 3-methyl-1,2,4-triazole ring via a cyclization reaction. The key starting materials for this strategy are simple, commercially available compounds: ethyl hydrazinoacetate and an acetimidamide equivalent.[1]

Experimental Workflow: A Continuous-Flow Approach

The synthesis is ideally performed in a continuous-flow reactor, which offers superior control over reaction parameters such as temperature and residence time, and allows for the safe handling of potentially energetic intermediates.[1]

Caption: High-level workflow of the novel metal-free synthesis.

Detailed Experimental Protocols

The following protocols are based on the principles outlined in the novel synthetic approach.[1]

Step 1: Formation of the Key Intermediate

The first step involves the condensation of a hydrazine synthon with an electrophilic partner.

Protocol:

-

Reagents: Ethyl hydrazinoacetate and a suitable acetimidamide source (e.g., derived from formamide and dimethylacetamide dimethylacetal).

-

Solvent: A suitable organic solvent such as ethanol or methanol.

-

Procedure: The starting materials are mixed in the solvent. The reaction can often proceed at room temperature, but gentle heating may be required to drive the reaction to completion.

-

Work-up: The resulting intermediate is typically used in the next step without isolation to maximize efficiency and minimize waste.

Step 2: Triazole Ring Formation and Hydrolysis in a Flow System

The cyclization to form the triazole ring is efficiently carried out in a continuous-flow reactor.

Protocol:

-

Apparatus: A commercial flow chemistry system equipped with a heated reactor coil.

-

Procedure: The solution containing the intermediate from Step 1 is pumped through the heated flow reactor. The precise temperature and residence time are optimized to ensure complete cyclization.

-

Hydrolysis: The output from the flow reactor, containing the ethyl ester of the target molecule, is then subjected to hydrolysis. This is typically achieved by adding an aqueous solution of a base, such as sodium hydroxide, followed by acidification to precipitate the final product.

-

Isolation: The product, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, is isolated by filtration, washed, and dried. This method consistently produces the desired product in high yield and purity, obviating the need for chromatographic purification.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the novel flow synthesis.

| Parameter | Value |

| Starting Materials | Ethyl hydrazinoacetate, Acetimidamide source |

| Solvent | Ethanol |

| Flow Reactor Temperature | Optimized for specific setup (e.g., 100-150 °C) |

| Residence Time | Optimized for specific setup (e.g., 10-30 minutes) |

| Overall Yield | High (often >80%) |

| Purification Method | None (direct isolation) |

Mechanistic Insights and Rationale

The success of this metal-free approach hinges on the carefully orchestrated sequence of condensation and cyclization reactions.

Caption: Simplified reaction mechanism for the metal-free synthesis.

By building the triazole ring from acyclic precursors, the position of the substituents is unequivocally defined, thus solving the regioselectivity problem that plagues the traditional N-alkylation method. The use of a continuous-flow reactor provides a safe and highly efficient means of performing the cyclization, which can be an energetic process.[1] This approach is not only more elegant from a chemical standpoint but also aligns with the principles of green chemistry by reducing waste and improving safety.

Conclusion and Future Outlook

The novel metal-free synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid presented here offers a significant improvement over traditional methods. Its high selectivity, efficiency, and amenability to continuous-flow processing make it a highly attractive strategy for the industrial-scale production of this important pharmaceutical intermediate. This methodology may also be adaptable for the synthesis of other functionalized 1,2,4-triazoles, opening up new avenues for the rapid and sustainable construction of diverse molecular frameworks.[1]

References

- CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate - Google P

-

Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions - ChemRxiv. (URL: [Link])

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (URL: [Link])

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])

-

Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (URL: [Link])

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - Frontiers. (URL: [Link])

Sources

A Comprehensive Spectroscopic Guide to 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Ensuring Structural Integrity in Drug Development

Abstract

In the landscape of pharmaceutical development, the unambiguous structural characterization of novel chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. This technical guide provides an in-depth, multi-technique spectroscopic analysis of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a heterocyclic compound representative of scaffolds commonly explored in medicinal chemistry. We move beyond procedural outlines to explain the causality behind experimental choices, presenting a self-validating workflow that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for molecular structure elucidation.

Introduction: The Rationale for Rigorous Characterization

This compound incorporates two key pharmacophores: a chiral propanoic acid moiety and a 1,2,4-triazole ring. The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, found in a wide range of approved drugs.[1][2] The precise connectivity and stereochemistry of such molecules are critical determinants of their biological activity and toxicological profile. An error in structural assignment can lead to the costly and time-consuming failure of a drug candidate in later stages.

Therefore, a multi-faceted analytical approach is not merely procedural but essential for building a foundational, trustworthy data package. This guide details the logical sequence of analysis, from confirming the elemental composition and identifying functional groups to mapping the complete covalent framework and establishing connectivity.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the atoms of this compound are numbered as follows. This convention will be used to discuss all spectroscopic correlations.

Integrated Spectroscopic Analysis Workflow

Caption: Integrated workflow for spectroscopic structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Rationale: HRMS is the first critical step. Its purpose is to provide the exact mass of the molecule with high precision (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula, which is a non-negotiable starting point for any structural elucidation. We choose Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar molecules containing acidic and basic functional groups, minimizing fragmentation and preserving the molecular ion.

Experimental Protocol (ESI-Time-of-Flight)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Positive Ion Mode Parameters:

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Scan Range: 50-500 m/z

-

-

Negative Ion Mode Parameters:

-

Capillary Voltage: -2.5 kV

-

All other parameters as in positive mode.

-

-

Data Analysis: Calibrate the instrument using a known standard (e.g., sodium formate). Compare the measured exact mass of the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻ against the theoretical mass calculated for the proposed formula C₆H₉N₃O₂.

Predicted Data & Interpretation

| Parameter | Theoretical Value | Predicted Observed Value | Inferred Information |

| Molecular Formula | C₆H₉N₃O₂ | - | - |

| Exact Mass | 155.0695 | - | Foundational value for calculation. |

| [M+H]⁺ (Positive Mode) | 156.0773 | ~156.0770 | Confirms molecular weight and elemental composition. |

| [M-H]⁻ (Negative Mode) | 154.0617 | ~154.0620 | Confirms presence of an acidic proton (carboxylic acid). |

The observation of ions corresponding to these exact masses provides high-confidence validation of the compound's elemental composition. Fragmentation analysis (MS/MS) can further support the structure, with expected losses of H₂O (18 Da), CO₂ (44 Da), and characteristic cleavages of the triazole ring.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The rationale is to confirm the presence of the carboxylic acid and the triazole ring, which are key structural components. Attenuated Total Reflectance (ATR) is chosen as the sampling method because it requires minimal sample preparation and provides high-quality, reproducible spectra of solid samples.

Experimental Protocol (ATR FT-IR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal.

-

Scan Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Analysis: The background is automatically subtracted from the sample spectrum. Identify characteristic absorption bands and assign them to specific functional group vibrations.

Predicted Data & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic acid (H-bonded dimer)[5][6][7] |

| 2980-2850 | Medium | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic acid carbonyl[5][7] |

| ~1530, ~1450 | Medium-Weak | C=N, N-N stretch | 1,2,4-Triazole ring vibrations[8] |

| ~1250 | Medium | C-O stretch | Carboxylic acid |

The extremely broad O-H stretch overlapping the C-H region is a hallmark of a carboxylic acid dimer.[9] This, combined with the strong carbonyl absorption, provides definitive evidence for the -COOH group. The peaks in the 1600-1400 cm⁻¹ region confirm the presence of the heterocyclic triazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of individual nuclei (¹H and ¹³C). A combination of 1D and 2D experiments is essential for a complete and self-validating assignment. 2D NMR techniques like COSY, HSQC, and HMBC are crucial because they reveal through-bond correlations, allowing us to piece together the molecular skeleton unambiguously.[10][11][12]

Experimental Protocol (General NMR)

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of the exchangeable carboxylic acid proton.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Perform a standard suite of experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC using standard instrument parameters. Shimming must be performed to ensure high resolution.

¹H NMR: Proton Inventory and Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).

Predicted Data & Interpretation

| Atom # | Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| - | -OH | > 12.0 | broad s | 1H | Acidic proton, exchangeable. |

| 3', 5' | H-a, H-b | 8.6, 8.0 | s, s | 1H, 1H | Deshielded aromatic protons of the triazole ring. |

| 5 | H-c | 4.5 (dd) | dd | 2H | Methylene protons adjacent to the electron-withdrawing triazole ring. Diastereotopic due to adjacent chiral center. |

| 4 | H-d | 3.1 (m) | m | 1H | Methine proton, coupled to both methyl and methylene groups. |

| 6 | H-e | 1.2 (d) | d | 3H | Methyl group coupled to the adjacent methine proton. |

¹³C & DEPT-135 NMR: The Carbon Skeleton

The ¹³C spectrum shows all unique carbon atoms. The DEPT-135 experiment is vital for distinguishing carbon types, which greatly simplifies assignment.[13][14][15]

Predicted Data & Interpretation

| Atom # | Label | Predicted δ (ppm) | DEPT-135 Signal | Rationale |

| 1 | C=O | ~175 | Absent | Carboxylic acid carbonyl (quaternary). |

| 3', 5' | C-a, C-b | ~152, ~145 | Positive (CH) | Aromatic carbons of the triazole ring. |

| 5 | C-c | ~50 | Negative (CH₂) | Aliphatic methylene carbon attached to nitrogen. |

| 4 | C-d | ~42 | Positive (CH) | Aliphatic methine carbon at the chiral center. |

| 6 | C-e | ~16 | Positive (CH₃) | Aliphatic methyl carbon. |

2D NMR: Connecting the Pieces

2D NMR experiments provide the definitive connections that validate the structure.

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. anuchem.weebly.com [anuchem.weebly.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to ¹H and ¹³C NMR Data for 1,2,4-Triazole Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,2,4-triazole propanoic acid derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by 1,2,4-triazole-containing compounds, including antifungal, anti-inflammatory, and anticancer properties. A thorough understanding of their NMR characteristics is paramount for unambiguous structure elucidation, purity assessment, and the study of their chemical behavior.

This document moves beyond a simple cataloging of data, offering insights into the underlying principles that govern the observed chemical shifts and coupling constants. It is designed to empower researchers to confidently interpret the NMR spectra of novel derivatives within this important class of molecules.

The Structural Landscape of 1,2,4-Triazole Propanoic Acids: Tautomerism and Isomerism

A critical consideration in the NMR analysis of 1,2,4-triazoles is the potential for tautomerism and isomerism. The unsubstituted 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form generally being the more stable. When a propanoic acid substituent is introduced, it can be attached to one of the three nitrogen atoms, leading to different isomers with distinct spectroscopic signatures.

Diagram: Isomers of 1,2,4-Triazole Propanoic Acid

Caption: Positional isomers of propanoic acid on the 1,2,4-triazole ring.

This guide will primarily focus on the most commonly synthesized and studied isomer, 3-(1H-1,2,4-triazol-1-yl)propanoic acid , and its derivatives. However, the principles discussed can be extended to the analysis of other isomers.

Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of 1,2,4-triazole propanoic acid derivatives provides a wealth of information regarding the electronic environment of each proton. The key regions of interest are the aromatic protons of the triazole ring and the aliphatic protons of the propanoic acid side chain.

The Diagnostic Triazole Ring Protons

In 1H-1,2,4-triazole derivatives, two distinct singlets are typically observed for the C3-H and C5-H protons.

-

C5-H Proton: This proton is generally the most downfield of the two, appearing as a sharp singlet. Its chemical shift is sensitive to the electronic nature of substituents on the triazole ring and the solvent used.

-

C3-H Proton: This proton also appears as a singlet, typically upfield from the C5-H proton.

The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms in the ring. Any substituent on the ring will further perturb these chemical shifts, providing valuable structural clues.

The Propanoic Acid Side Chain Signature

The propanoic acid moiety gives rise to two characteristic triplet signals, assuming no other chiral centers are nearby to induce more complex splitting patterns.

-

α-Methylene Protons (-CH₂-COOH): These protons are adjacent to the electron-withdrawing carboxylic acid group and therefore resonate further downfield. They appear as a triplet due to coupling with the β-methylene protons.

-

β-Methylene Protons (-N-CH₂-): These protons are adjacent to the triazole nitrogen and are coupled to the α-methylene protons, also appearing as a triplet.

The integration of these signals should correspond to a 2H:2H ratio. The carboxylic acid proton (-COOH) will appear as a broad singlet at a very downfield chemical shift, which is often concentration and solvent-dependent and can exchange with deuterium in the presence of D₂O.

Unveiling the Carbon Skeleton: ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

Triazole Ring Carbons

The two carbon atoms of the 1,2,4-triazole ring (C3 and C5) are in a relatively electron-deficient environment and thus resonate at downfield chemical shifts, typically in the aromatic region. The specific chemical shifts can be influenced by tautomerism and the nature of substituents.[1]

Propanoic Acid Carbons

-

Carbonyl Carbon (-COOH): This carbon is the most deshielded in the molecule due to the two electronegative oxygen atoms, appearing at the lowest field in the spectrum.

-

α-Methylene Carbon (-CH₂-COOH): This carbon is deshielded by the adjacent carbonyl group.

-

β-Methylene Carbon (-N-CH₂-): This carbon is attached to the triazole nitrogen and its chemical shift will be influenced by the electronic environment of the ring.

Tabulated NMR Data for Key 1,2,4-Triazole Propanoic Acid Derivatives

The following tables summarize the ¹H and ¹³C NMR data for selected 1,2,4-triazole propanoic acid derivatives, providing a valuable reference for researchers. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data for Selected 1,2,4-Triazole Propanoic Acid Derivatives

| Compound | Solvent | δ (ppm) C3-H (s, 1H) | δ (ppm) C5-H (s, 1H) | δ (ppm) -N-CH₂- (t, 2H) | δ (ppm) -CH₂-COOH (t, 2H) | δ (ppm) Other |

| 3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-morpholinopropan-1-one [2] | DMSO-d₆ | - | - | 2.65 (br s, 4H) | - | 3.41-3.44 (m, 2H), 3.53-3.54 (m, 2H), 5.58 (br s, 2H, NH₂), 11.79 (br s, 1H, NH) |

Table 2: ¹³C NMR Data for Selected 1,2,4-Triazole Propanoic Acid Derivatives

| Compound | Solvent | δ (ppm) C3 | δ (ppm) C5 | δ (ppm) -N-CH₂- | δ (ppm) -CH₂-CO- | δ (ppm) C=O | δ (ppm) Other |

| 3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-morpholinopropan-1-one [2] | DMSO-d₆ | 158.2-158.6 | 158.2-158.6 | 41.4, 45.2 | 23.1, 30.1 | 170.0 | 65.98 |

Note: The original data for the compound in the tables refers to a propanamide derivative. The chemical shifts for the propanoic acid would be similar, with the amide signals being replaced by a carboxylic acid signal.

Experimental Protocols: A Practical Guide to Synthesis and NMR Analysis

Synthesis of 3-(1H-1,2,4-triazol-1-yl)propanoic Acid

A reliable method for the synthesis of 3-(1H-1,2,4-triazol-1-yl)propanoic acid has been reported.[3] While the full detailed procedure is in the cited reference, a general overview of a common synthetic route is presented below.

Diagram: Synthetic Pathway for 3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Caption: A common synthetic route to 3-(1H-1,2,4-triazol-1-yl)propanoic acid.

Step-by-Step Methodology:

-

Michael Addition: 1,2,4-Triazole is reacted with an acrylic acid ester (e.g., ethyl acrylate) in the presence of a base catalyst. This reaction proceeds via a Michael addition, where the N1 of the triazole ring acts as a nucleophile.

-

Hydrolysis: The resulting ester, ethyl 3-(1H-1,2,4-triazol-1-yl)propanoate, is then hydrolyzed, typically using aqueous base (e.g., NaOH or KOH) followed by acidification, to yield the desired 3-(1H-1,2,4-triazol-1-yl)propanoic acid.

-

Purification: The final product is purified by recrystallization or column chromatography.

NMR Sample Preparation and Data Acquisition

Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of the 1,2,4-triazole propanoic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in which the compound is fully soluble. DMSO-d₆ is often a good choice for these compounds due to its ability to dissolve a wide range of polar molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many deuterated solvents are available with TMS already added.

Data Acquisition Parameters:

Standard 1D ¹H and ¹³C NMR experiments are typically sufficient for routine characterization. For more complex structures or for unambiguous assignment of all signals, 2D NMR experiments are invaluable.

Diagram: 2D NMR Workflow for Structural Elucidation

Caption: Workflow for structural elucidation using 2D NMR techniques.

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the identification of protons that are spin-spin coupled (typically through 2-3 bonds). This is particularly useful for confirming the connectivity within the propanoic acid side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This experiment is crucial for connecting different fragments of the molecule, for example, linking the propanoic acid chain to the correct position on the triazole ring.

Field-Proven Insights and Causality

-

Solvent Effects: The chemical shifts of the triazole ring protons, particularly any N-H protons, can be significantly affected by the choice of solvent due to differences in hydrogen bonding. Using a polar aprotic solvent like DMSO-d₆ can help to resolve N-H signals that might be broadened or exchange too rapidly in protic solvents.

-

Tautomerism in Solution: If a mixture of tautomers is present in solution, you may observe two sets of signals for the triazole ring protons and carbons. The relative integration of these signals can provide information about the tautomeric equilibrium. Variable temperature NMR studies can also be employed to investigate the dynamics of tautomeric exchange.

-

Substituent Effects: Electron-withdrawing groups on the triazole ring will generally cause a downfield shift of the ring protons and carbons, while electron-donating groups will cause an upfield shift. These effects can be rationalized by considering the resonance and inductive effects of the substituents.

Conclusion

NMR spectroscopy is an indispensable tool for the characterization of 1,2,4-triazole propanoic acid derivatives. A systematic approach to spectral interpretation, combining 1D and 2D NMR techniques, allows for the unambiguous determination of their chemical structures. This guide provides a foundational understanding of the key NMR features of this important class of compounds, empowering researchers in their efforts to develop novel therapeutics and other advanced materials.

References

-

Krasavin, M. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(39), 22351-22360. Available at: [Link]

-

Reddy, N. B. et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. Available at: [Link]

-

Li, J. et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(9), 3864. Available at: [Link]

-

Gawande, S. D. (2014). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (Doctoral dissertation, National Chemical Laboratory). Available at: [Link]

-

PubChem. (n.d.). 3-(1H-1,2,4-triazol-1-yl)propanoic acid. Retrieved January 23, 2026, from [Link]

-

Krasavin, M. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(39), 22351-22360. Available at: [Link]

Sources

- 1. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 1,2,4-Triazole-Propionic Acid Conjugates: A Technical Guide for Drug Discovery

Preamble: The Strategic Convergence of a Privileged Scaffold and a Bioactive Moiety

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically approved drugs spanning a wide therapeutic spectrum.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole interactions, and metabolic stability, render it an invaluable component in the design of novel therapeutic agents.[1] This guide delves into the burgeoning field of 1,2,4-triazole derivatives that are strategically coupled with a propionic acid moiety. The rationale for this molecular hybridization lies in the established bioactivity of the propionic acid pharmacophore, a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs). This convergence of a versatile heterocyclic core with a proven bioactive side chain has paved the way for a new generation of compounds with diverse and potent biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis, biological activities, and experimental evaluation of these promising compounds.

I. Synthetic Strategies: Forging the 1,2,4-Triazole-Propionic Acid Linkage

The synthesis of 1,2,4-triazole derivatives bearing a propionic acid moiety can be achieved through several reliable synthetic routes. A common and effective strategy involves the cyclization of an amidrazone intermediate with succinic anhydride. This method offers good yields and allows for the introduction of diverse substituents on the triazole ring, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid

This protocol outlines a general procedure for the synthesis of the target compounds, which can be adapted based on the desired substituents.[2]

Step 1: Synthesis of Amidrazone Intermediate

The requisite amidrazone precursors (compounds 1a-g in the referenced literature) are typically synthesized from the corresponding nitriles or by the reaction of an imidate with hydrazine. The specific protocol for the synthesis of these intermediates is often well-established and can be found in relevant chemical literature.

Step 2: Cyclization with Succinic Anhydride

-

Method A (Diethyl Ether):

-

Dissolve 1.2 mmol of the appropriate amidrazone and 1.2 mmol (0.12 g) of succinic anhydride in 30 mL of anhydrous diethyl ether.[2]

-

Stir the mixture for 2 hours at room temperature, and then allow it to stand for 48 hours.[2]

-

Collect the resulting crude product by filtration and wash with anhydrous diethyl ether.[2]

-

Recrystallize the product from a 1:1 methanol/water mixture to yield the pure 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid.[2]

-

-

Method B (Toluene - Alternative for Improved Yields):

-

Dissolve 1.2 mmol of the amidrazone and 1.2 mmol (0.12 g) of succinic anhydride in 30 mL of anhydrous toluene.[2]

-

Heat the mixture under reflux for 1-1.5 hours.[2]

-

Evaporate the toluene and wash the crude product with anhydrous diethyl ether.[2]

-

Recrystallize the product from an appropriate solvent system (e.g., 1:1 ethanol/water or water) to obtain the final compound.[2]

-

-

Method C (Chloroform):

-

Dissolve 1.2 mmol of the amidrazone and 1.2 mmol (0.12 g) of succinic anhydride in 30 mL of anhydrous chloroform.[2]

-

Heat the mixture under reflux for 1-4 hours.[2]

-

Partially evaporate the chloroform and collect the crude product by filtration.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or water).[2]

-

Causality Behind Experimental Choices: The choice of solvent and reaction conditions can significantly impact the reaction yield and purity of the final product. Diethyl ether provides a milder condition, while refluxing in toluene can drive the reaction to completion more efficiently for certain substrates. The selection of the recrystallization solvent is crucial for obtaining a highly pure product and is determined by the solubility of the specific derivative.

II. A Spectrum of Biological Activities: From Inflammation to Cancer

The conjugation of the 1,2,4-triazole scaffold with a propionic acid moiety imparts a diverse range of biological activities to the resulting molecules. The following sections will detail the anti-inflammatory, antimicrobial, and anticancer potential of these compounds, supported by quantitative data where available.

A. Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

The presence of the propionic acid moiety, a hallmark of many NSAIDs, suggests a potential anti-inflammatory role for these triazole derivatives. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

Mechanism of Action: 1,2,4-triazole derivatives can act as inhibitors of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[3] Some derivatives also exhibit inhibitory activity against lipoxygenases, which catalyze the formation of pro-inflammatory leukotrienes.[3]

Quantitative Data Summary: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives

| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| Schiff bases of 1,2,4-triazole | COX-1 | 117.8 | Indomethacin | 0.25 |

| COX-2 | 1.76 | Indomethacin | 0.07 | |

| Quinolone-1,2,4-triazole hybrids | COX-2 | 0.00725-0.00848 | Celecoxib | 0.0426 |

| 5-LOX | 5.43 | Quercetin | 5.96 |

Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol provides a general framework for assessing the COX-2 inhibitory activity of the synthesized compounds.

-

Reagent Preparation:

-

Prepare a solution of human recombinant COX-2 enzyme in a suitable assay buffer.

-

Prepare a solution of arachidonic acid (substrate) in an appropriate solvent.

-

Prepare a solution of the test compound at various concentrations.

-

A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the COX-2 enzyme solution to each well.

-

Add the test compound or control solution to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[4]

-

Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.[4]

-

Stop the reaction by adding a suitable reagent, such as stannous chloride.[4]

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage inhibition against the logarithm of the compound concentration.

-

B. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

1,2,4-triazole derivatives have a long-standing history as potent antifungal agents. The addition of a propionic acid moiety can modulate this activity and extend it to a broader spectrum of microorganisms, including bacteria.

Mechanism of Action (Antifungal): The primary antifungal mechanism of triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[5]

Mechanism of Action (Antibacterial): The antibacterial mechanism of 1,2,4-triazole derivatives is more varied and can involve the inhibition of essential bacterial enzymes or interference with other cellular processes.

Quantitative Data Summary: Antimicrobial Activity of 1,2,4-Triazole Propionic Acid Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| 3a, 3e | Mycobacterium smegmatis | 128 | - | - |

| 3b, 3c, 3f | Mycobacterium smegmatis | 256 | - | - |

| 3g | E. coli | 256 | - | - |

| 3g | S. aureus | 256 | - | - |

Note: The referenced study indicated low overall antimicrobial activity for these specific propionic acid derivatives against a broader panel of bacteria and fungi, with MIC values ≥ 512 μg/mL for most strains.[7]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the diluted compound with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

C. Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The 1,2,4-triazole scaffold is present in several anticancer drugs, and derivatives with a propionic acid moiety have also demonstrated promising antiproliferative activity against various cancer cell lines.

Mechanism of Action: The anticancer mechanism of 1,2,4-triazole derivatives is often multifaceted and can involve:

-

Enzyme Inhibition: Inhibition of kinases (e.g., EGFR, BRAF), which are crucial for cancer cell signaling and proliferation.[8]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Quantitative Data Summary: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| 8c | EGFR | 3.6 | - | - |

| 58a | PC-3 (Prostate) | 26.0 | - | - |

| 58a | DU-145 (Prostate) | 34.5 | - | - |

| 58a | LNCaP (Prostate) | 48.8 | - | - |

| 64 | Bewo (Choriocarcinoma) | 1.30 | - | - |

| 64 | HL-60 (Leukemia) | 1.45 | - | - |

| 64 | MCF-7 (Breast) | 2.24 | - | - |

| 59a | MCF-7 (Breast) | 7.9 µg/mL | Tamoxifen | 8.38 µg/mL |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

-

III. Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental and logical frameworks discussed, the following diagrams are presented using the DOT language for Graphviz.

Caption: Synthetic workflow for 1,2,4-triazole-propionic acid derivatives.

Caption: Workflow for the biological evaluation of new derivatives.

Caption: Antifungal mechanism of action of 1,2,4-triazole derivatives.

IV. Conclusion and Future Perspectives

The amalgamation of the 1,2,4-triazole scaffold with a propionic acid moiety represents a promising strategy in the quest for novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action. The detailed experimental protocols serve as a practical resource for researchers aiming to explore this chemical space. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for specific biological targets. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of 1,2,4-triazole-propionic acid conjugates holds significant potential for the discovery of next-generation drugs to combat a range of human diseases.

V. References

-

Paprocka, R., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3808. [Link]

-

Patel, R. V., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105118. [Link]

-

Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 76, 36-48. [Link]

-

Kravchenko, I., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Current issues in pharmacy and medicine: science and practice, 17(2), 195-202. [Link]

-

Kovalenko, S., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]

-

Harmankaya, R., et al. (2022). Anticancer Properties of 1,2,4-Triazoles. Chemistry of 1,2,4-Triazoles in Current Science, 63-83. [Link]

-

Reid, J. R., & Heindel, N. D. (1976). A Facile Synthesis of Bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes and Bis(5-mercapto-4H-1,2,4-triazol-3-yl)alkanes. Journal of Heterocyclic Chemistry, 13(4), 925-926. [Link]

-

Paprocka, R., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3808. [Link]

-

Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405–2409. [Link]

-

Ghamry, M. A., & Al-Rajhi, K. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 36. [Link]

-

Kovalenko, S., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]

-

Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 12(4), 143. [Link]

-

Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1288, 135763. [Link]

-

Drugs.com. (2023). Triazole antifungals. [Link]

-

Ghanaat, J., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Research on Chemical Intermediates, 48(12), 5275–5295. [Link]

-

El-Sayed, N. N. E., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7208. [Link]

-

Siddiqui, N., et al. (2011). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Medicinal Chemistry Research, 20(8), 1274–1282. [Link]

-

Tupychak, M., et al. (2015). One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. Russian Journal of Organic Chemistry, 51(8), 1184–1188. [Link]

-

Malterud, K. E. (2005). Procedure for assay of 15-lipoxygenase inhibition. [Link]

-

Isloor, A. M., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(2), 799–804. [Link]

-

Rowe, W. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Journal of Antimicrobial Agents, 3(2), 1000138. [Link]

-

Kumar, S., et al. (2014). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3356-3361. [Link]

-

Sun, X.-W., et al. (2003). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 8(12), 910–917. [Link]

-

Deol, P., & Khurana, N. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls Publishing. [Link]

-

Głowacka, E., et al. (2019). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Molecules, 24(19), 3563. [Link]

-

Iacob, A.-T., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules, 29(14), 3290. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

Wang, Y., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1045558. [Link]

-

Salehi, B., et al. (2021). Lipoxygenase Inhibition by Plant Extracts. Plants, 10(2), 294. [Link]

-

Sengar, N., & Joshi, A. (2018). Evaluation of anti-lipoxygenase activity of Cassia fistula l. International Journal of Basic & Clinical Pharmacology, 7(9), 1735-1738. [Link]

-

Bülbül, E., et al. (2023). 1,2,4-Triazole bearing compounds with anticancer or anti-inflammatory activities. ResearchGate. [Link]

-

Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(31), 14197-14207. [Link]

-

Küçükgüzel, Ş. G., et al. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2427–2438. [Link]

-

Gunathilake, K. D. P. P., et al. (2018). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Journal of Food Science and Technology, 55(11), 4600-4609. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety [mdpi.com]

- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Analysis of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid as a Novel Therapeutic Agent

Abstract

The relentless pursuit of novel therapeutic agents has led researchers to explore diverse chemical scaffolds with the potential to address unmet medical needs. Among these, the 1,2,4-triazole nucleus has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful drugs. This technical guide presents a forward-looking analysis of a novel, yet un-investigated molecule: 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid. While direct biological data for this specific compound is not available, this paper, grounded in established principles of medicinal chemistry and pharmacology, posits a compelling hypothesis for its potential therapeutic application. By dissecting its constituent chemical moieties—the 1,2,4-triazole ring and the 2-methylpropanoic acid side chain—we will build a scientifically rigorous case for its investigation as a modulator of a key enzyme in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH). This guide will further outline a comprehensive, multi-stage research and development program, from initial chemical synthesis and in vitro screening to preclinical evaluation, to systematically explore the therapeutic potential of this promising compound.

The 1,2,4-Triazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, a structure that imparts a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character. These attributes make it an exceptional pharmacophore capable of interacting with a wide array of biological targets with high affinity.[1] Consequently, the 1,2,4-triazole moiety is a key structural component in a diverse range of approved drugs, demonstrating its versatility and therapeutic relevance.[1][2]

Table 1: Prominent 1,2,4-Triazole-Containing Drugs and Their Therapeutic Applications

| Drug | Therapeutic Class | Mechanism of Action |

| Fluconazole | Antifungal | Inhibits fungal cytochrome P450 enzyme 14α-demethylase.[3] |

| Anastrozole | Anticancer | Aromatase inhibitor, blocking estrogen synthesis.[4] |

| Letrozole | Anticancer | Aromatase inhibitor, used in breast cancer therapy.[4] |

| Ribavirin | Antiviral | Inhibits viral RNA synthesis.[1] |

| Alprazolam | Anxiolytic | Benzodiazepine, enhances GABAergic neurotransmission.[1] |

The broad spectrum of biological activities associated with 1,2,4-triazole derivatives, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant effects, underscores the immense potential held within this chemical class.[3][4][5] The proven track record of this scaffold provides a strong foundation for the investigation of novel, unexplored derivatives such as this compound.

A Plausible Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and memory. A key enzyme within this system is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[6]

Inhibition of FAAH presents an attractive therapeutic strategy. By preventing the breakdown of AEA, FAAH inhibitors can elevate its endogenous levels, thereby enhancing its beneficial effects at cannabinoid receptors, primarily CB1, in a localized and "on-demand" manner.[6] This targeted approach is anticipated to provide therapeutic benefits, such as analgesia and anxiolysis, while avoiding the undesirable psychotropic side effects associated with direct-acting cannabinoid receptor agonists.[6] Consequently, the development of FAAH inhibitors is being actively pursued for the treatment of chronic pain, anxiety disorders, and inflammatory conditions.[7][8]

The structural characteristics of this compound make it a compelling candidate for an FAAH inhibitor. The 1,2,4-triazole ring can act as a stable bioisostere for other heterocyclic systems found in known FAAH inhibitors. Furthermore, the propanoic acid moiety could potentially interact with key residues in the catalytic site or the substrate access channel of the enzyme. A number of potent and selective FAAH inhibitors feature a heterocyclic core, and while not a universal feature, a carboxylic acid or a group that can mimic its interactions can contribute to binding.[9]

Proposed Research and Development Framework

To systematically evaluate the therapeutic potential of this compound as an FAAH inhibitor, a phased research and development plan is proposed.

Chemical Synthesis

A plausible and efficient synthetic route for this compound is essential for its biological evaluation. Drawing inspiration from established methodologies for the synthesis of related compounds, a potential synthetic pathway is outlined below.[10][11][12]

Figure 1: A proposed synthetic route for this compound.

Step-by-Step Methodology:

-

Michael Addition: 1H-1,2,4-triazole is reacted with methyl methacrylate in the presence of a suitable base catalyst (e.g., sodium methoxide or DBU) in an appropriate solvent (e.g., methanol or THF). The reaction mixture is stirred at room temperature or heated to drive the reaction to completion.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product, methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate, is extracted and purified using standard techniques such as column chromatography.

-

Hydrolysis: The purified ester is then subjected to hydrolysis using a base like lithium hydroxide in a mixture of water and a co-solvent like THF or methanol.

-

Final Purification: After acidification, the final product, this compound, is isolated and purified, for instance, by recrystallization.

In Vitro Evaluation

The initial biological assessment will focus on the compound's ability to inhibit FAAH and its selectivity over other related enzymes.

Figure 2: Workflow for the in vitro characterization of the target compound.

Detailed Experimental Protocols:

-

FAAH Inhibition Assay:

-

Recombinant human FAAH enzyme will be used.

-

A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), will be employed.

-

The test compound will be pre-incubated with the enzyme at various concentrations.

-

The reaction will be initiated by the addition of the substrate.

-

The fluorescence generated upon substrate hydrolysis will be measured over time using a plate reader.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated from the dose-response curve.

-

-

Selectivity Assays:

-

The inhibitory activity of the compound will be tested against other relevant serine hydrolases, particularly monoacylglycerol lipase (MAGL), to ensure selectivity. Similar fluorescent-based assays with specific substrates for these enzymes will be utilized.

-

-

Mechanism of Action Studies:

-

To determine if the inhibition is reversible or irreversible, dialysis or rapid dilution experiments will be performed.

-

Enzyme kinetics studies (e.g., Michaelis-Menten kinetics) will be conducted at varying substrate and inhibitor concentrations to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Preclinical Evaluation

Promising candidates from in vitro studies will be advanced to preclinical animal models to assess their in vivo efficacy for relevant therapeutic indications.

Table 2: Proposed Preclinical Models for Efficacy Testing

| Therapeutic Area | Preclinical Model | Rationale |

| Neuropathic Pain | Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) model in rodents.[13][14] | These models mimic the sensory abnormalities, such as allodynia and hyperalgesia, observed in human neuropathic pain conditions. |

| Inflammatory Pain | Carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw edema in rodents.[15][16] | These models are well-established for assessing the anti-inflammatory and analgesic effects of test compounds. |

| Anxiety | Elevated Plus Maze (EPM) or Light-Dark Box test in rodents. | These are standard behavioral tests to evaluate the anxiolytic potential of a compound. |

Exemplary Protocol for Neuropathic Pain Model (CCI):

-

Induction of Neuropathy: Under anesthesia, the sciatic nerve of the rodent is loosely ligated at four locations.

-

Compound Administration: After a recovery period and confirmation of neuropathic pain development (e.g., via von Frey filament testing for mechanical allodynia), the test compound is administered (e.g., orally or intraperitoneally) at various doses.

-

Behavioral Testing: Nociceptive thresholds are measured at different time points post-administration to determine the analgesic effect of the compound.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and brain samples are collected to correlate drug exposure with the observed pharmacological effects and to measure changes in endogenous anandamide levels.

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial findings for this compound will serve as a launchpad for further chemical optimization. A systematic structure-activity relationship (SAR) study will be crucial to enhance potency, selectivity, and drug-like properties.

Figure 3: Potential avenues for structure-activity relationship (SAR) studies.